molecular formula C5H8O5 B066122 D-Ribonolactone CAS No. 179091-67-9

D-Ribonolactone

Cat. No. B066122
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-UHFFFAOYSA-N
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Description

D-Ribonolactone is a sugar lactone and an inhibitor of β-galactosidase of Escherichia coli with a Ki of 26 mM .


Synthesis Analysis

D-Ribonolactone serves as a versatile chiral pool for the total synthesis of natural products such as malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, neplanocins, and many others . The preparation of new C-nucleosides starting from D-ribonolactone has attracted the attention of several groups in the past decade .


Molecular Structure Analysis

The molecular formula of D-Ribonolactone is C5H8O5 . Its average mass is 148.114 Da and its monoisotopic mass is 148.037170 Da .


Chemical Reactions Analysis

D-Ribonolactone is a key intermediate in the synthesis of various biologically relevant compounds . It has been used in the electrocatalytic oxidation of D-ribofuranose to D-ribonolactone, a precursor for C-nucleoside based drugs like Remdesivir .


Physical And Chemical Properties Analysis

D-Ribonolactone has a density of 1.7±0.1 g/cm3 . Its boiling point is 364.3±11.0 °C at 760 mmHg . The melting point is 83-85ºC .

Scientific Research Applications

  • Synthesis of Protected Dihydroxyproline from Pentose Sugar : D-Ribonolactone was used as a starting material to synthesize N-((fluorenylmethoxy)carbonyl)-3,4-bis-O-(tert-butyldimethylsilyl)-D-2,3-cis-3,4-cis-3,4-dihydroxyproline, representing a general strategy for synthesizing 3,4-dihydroxyprolines using pentose sugars (Weir & Taylor, 1999).

  • Synthesis of Eldanolide and Trans-Cognac Lactone : D-Ribonolactone derivatives were reacted with alkyl cuprates to synthesize molecules with a (4S,5R)-4,5-dialkyldihydro-2(3H)-furanone type constitution, enabling the synthesis of (+)-eldanolide and (+)-trans-cognac lactone (Ortuño, Mercé, & Font, 1987).

  • Synthesis of Ranunculin : A short synthesis from D-Ribonolactone was described for a compound (−)-(S)-γ-hydroxymethyl-α,β-butenolide, leading to the first-time synthesis of (−)-ranunculin (Camps et al., 1982).

  • Formation of Functionalized Carbocycles : Acyclic alkenyl iodides derived from D-Ribonolactone were treated with samarium(II) iodide, forming highly functionalized carbocycles with varying chemoselectivity and diastereoselectivity (Zhou & Bennett, 1997).

  • Synthesis of Pheromones and Aromas : D-Ribonolactone was used as a starting material for the synthesis of γ-alkyl-α,β-butenolides or γ-alkylbutyrolactones, which have applications as pheromones in insects and fruit fragrances (Cardellach, Font, & Ortuño, 1984).

  • Antimicrobial Activity of Carbohydrate Derivatives : Aldonamides derived from D-Ribonolactone were evaluated for their antimicrobial activity against various pathogens, showing moderate antitubercular activity and activity against S. aureus (dos Reis et al., 2008).

  • Production of D-Ribose : D-Ribonolactone is an intermediate in the synthesis of D-ribose, a sugar used in various applications. Monitoring the calcium ion concentration in D-Ribonolactone solutions is crucial for the efficient production of D-ribose (Kaz'mina & Fadeeva, 1981).

Safety And Hazards

D-Ribonolactone is intended for scientific research and development and is not for use in humans or animals . It is not classified as a hazardous substance .

Future Directions

D-Ribonolactone is a versatile synthetic precursor of biologically relevant scaffolds . It has been used in the synthesis of C-nucleosides, which have gained renewed interest due to their antiviral activity . The use of benzylidene as a ribonolactone protecting group useful in the synthesis of C-purine nucleosides analogues has been investigated .

properties

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863521
Record name 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

CAS RN

5336-08-3
Record name D-Ribonolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
927
Citations
SY Chen, MM Joullie - The Journal of Organic Chemistry, 1984 - ACS Publications
… (CH2),C=CH 29, R1 = (CH2),C=CH;R2 = H In conclusion, D-ribonolactone has proved to be an excellent precursor for the synthesis of optically active 7lactones which, in turn, are …
Number of citations: 69 pubs.acs.org
GP Silveira, HM Cardozo, TA Rossa… - Current Organic …, 2015 - ingentaconnect.com
… D-ribonolactone (1) is used as one of the key synthetic precursors. Due to the large amount of material dealing with D-ribonolactone (1… methods used to prepare Dribonolactone (1) from …
Number of citations: 11 www.ingentaconnect.com
P Camps, J Cardellach, J Font, RM Ortuno, O Ponsati - Tetrahedron, 1982 - Elsevier
… -a,/~~tenolide, 18, from D-ribonolactone, 1. Compounds 15 and lg were prepared by Koga et al… The comparison of the structure of D-ribonolactone and 16 or its 0-derivatives, shows that …
Number of citations: 126 www.sciencedirect.com
AA Kandil, KN Slessor - The Journal of Organic Chemistry, 1985 - ACS Publications
… The chiral aldehyde 6 or 12 was readily obtained from D-ribonolactone (3). … systematic introduction of functional groups onto commercially available D-ribonolactone provided a chiral …
Number of citations: 46 pubs.acs.org
F Diot-Néant, LMM Mouterde, J Couvreur… - European Polymer …, 2021 - Elsevier
… of LGO into 1,6-anhydro-3-deoxy-β-D-erythro-hexo-pyranose-2-ulose and performed a comparative LCA, we then focused our effort towards its oxidation into 2-deoxy-D-ribonolactone (…
Number of citations: 11 www.sciencedirect.com
RM Ortuño, R Merce, J Font - Tetrahedron, 1987 - Elsevier
… Reactions of some D-ribonolactone derivative8 with alkyl cuprates have been investigated … 5-Deoxy-2,3-0-isopropylidene-5-isobute"yl-D-ribonolactone, G To a stirred solution of …
Number of citations: 69 www.sciencedirect.com
DA Thadathil, A Varghese, CVS Ahamed… - Molecular …, 2022 - Elsevier
… from D-ribonolactone by the key cross-coupling step with metalated heterocycle. Traditionally, D-ribonolactone … synthesis of benzyl protected D-ribonolactone using carbon fiber paper …
Number of citations: 7 www.sciencedirect.com
O Karlubíková, M Palik, A Lasikova, T Gracza - Synthesis, 2010 - thieme-connect.com
A short and efficient total synthesis of cytotoxic natural (+)-varitriol has been accomplished in eight steps from γ-d-ribonolactone and 2, 3-dimethylanisole in 41% overall yield. The key …
Number of citations: 17 www.thieme-connect.com
ES Sales, GP Silveira - Journal of Chemical Education, 2015 - ACS Publications
Lactone-size identification of d-ribonolactone derivatives has been debated for four decades due to complex lactone-ring rearrangements and acetal migration. This laboratory …
Number of citations: 6 pubs.acs.org
PD Baird, JC Dho, GWJ Fleet, JM Peach… - Journal of the …, 1987 - pubs.rsc.org
… Both D-ribonolactone (1) and D-glucuronolactone are cheap … D-Ribonolactone (1) has been used as a chiral starting material … This paper describes the use of D-ribonolactone in the …
Number of citations: 37 pubs.rsc.org

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